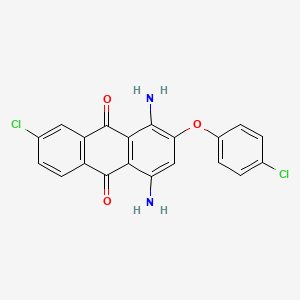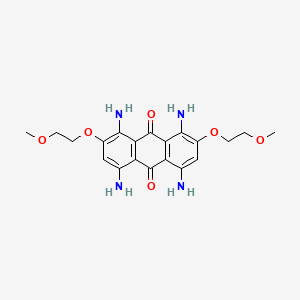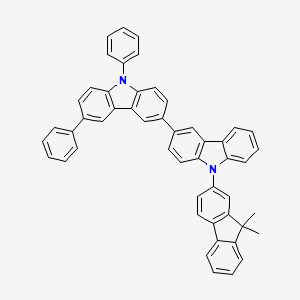
9'-(9,9-Dimethyl-9H-fluoren-2-yl)-6,9-diphenyl-9H,9'H-3,3'-bicarbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9’-(9,9-Dimethyl-9H-fluoren-2-yl)-6,9-diphenyl-9H,9’H-3,3’-bicarbazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorenyl group and a bicarbazole moiety. The presence of these groups imparts specific chemical and physical properties to the compound, making it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9’-(9,9-Dimethyl-9H-fluoren-2-yl)-6,9-diphenyl-9H,9’H-3,3’-bicarbazole typically involves multiple steps, starting with the preparation of the fluorenyl and carbazole precursors. The fluorenyl group can be synthesized through Friedel-Crafts alkylation, while the carbazole moiety can be prepared via cyclization reactions. The final step involves coupling these two moieties under specific reaction conditions, such as the use of palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
9’-(9,9-Dimethyl-9H-fluoren-2-yl)-6,9-diphenyl-9H,9’H-3,3’-bicarbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the fluorenyl and carbazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce hydrofluorene compounds.
Scientific Research Applications
9’-(9,9-Dimethyl-9H-fluoren-2-yl)-6,9-diphenyl-9H,9’H-3,3’-bicarbazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 9’-(9,9-Dimethyl-9H-fluoren-2-yl)-6,9-diphenyl-9H,9’H-3,3’-bicarbazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 9,9-Dimethyl-9H-fluorene-2-yl-2-boronic acid
- 9,9-Dioctyl-9H-fluorene-2,7-diboronic acid bis(pinacol) ester
- 2,7-Dibromo-9,9-dimethyl-9H-fluorene
Uniqueness
Compared to similar compounds, 9’-(9,9-Dimethyl-9H-fluoren-2-yl)-6,9-diphenyl-9H,9’H-3,3’-bicarbazole stands out due to its dual fluorenyl and bicarbazole structure. This unique combination imparts distinct electronic and photophysical properties, making it particularly valuable for applications in optoelectronics and materials science.
Properties
Molecular Formula |
C51H36N2 |
|---|---|
Molecular Weight |
676.8 g/mol |
IUPAC Name |
3-[9-(9,9-dimethylfluoren-2-yl)carbazol-3-yl]-6,9-diphenylcarbazole |
InChI |
InChI=1S/C51H36N2/c1-51(2)45-19-11-9-17-39(45)40-25-24-38(32-46(40)51)53-47-20-12-10-18-41(47)42-30-35(22-27-48(42)53)36-23-28-50-44(31-36)43-29-34(33-13-5-3-6-14-33)21-26-49(43)52(50)37-15-7-4-8-16-37/h3-32H,1-2H3 |
InChI Key |
IUXHCEHLLMUWML-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)N4C5=C(C=C(C=C5)C6=CC7=C(C=C6)N(C8=C7C=C(C=C8)C9=CC=CC=C9)C1=CC=CC=C1)C1=CC=CC=C14)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


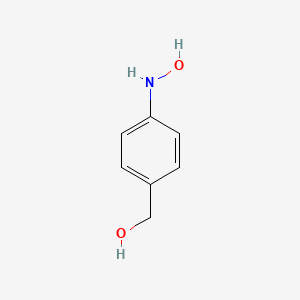
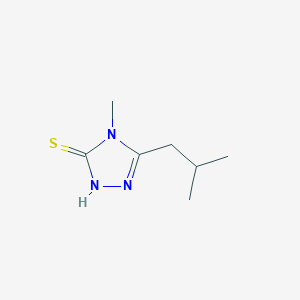
![7-oxa-18-azaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13144918.png)


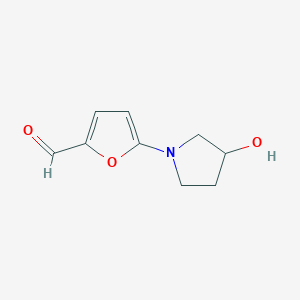
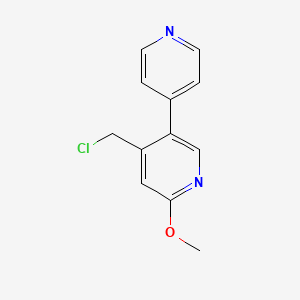
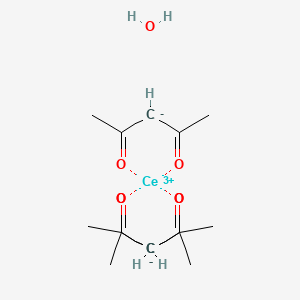

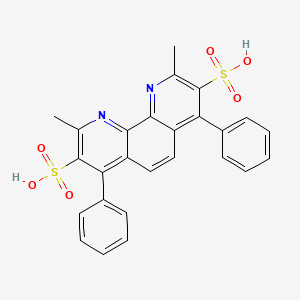
![3,3'-Dihexyl[2,2'-bithiophene]-5,5'-dicarbaldehyde](/img/structure/B13144970.png)
![9-Azabicyclo[3.3.1]nonanen-oxyl](/img/structure/B13144971.png)
